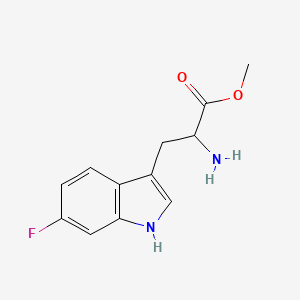

methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate

Description

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate is a synthetic tryptophan derivative where the indole ring is substituted with a fluorine atom at the 6-position, and the carboxylic acid group is esterified to a methyl ester. This compound is structurally analogous to 6-fluorotryptophan (CAS: 19310-00-0), a non-canonical amino acid used in protein engineering and antimicrobial studies . The esterification enhances its lipophilicity, making it more suitable for applications in medicinal chemistry, such as peptide synthesis and small-molecule drug development .

The synthesis involves reacting (S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid with thionyl chloride in methanol under nitrogen, yielding the methyl ester as an off-white solid with typical yields of 32% after purification . Its crystal structure and purity are often verified using SHELX-based refinement tools, which are widely employed in small-molecule crystallography .

Properties

CAS No. |

260430-94-2 |

|---|---|

Molecular Formula |

C12H13FN2O2 |

Molecular Weight |

236.24 g/mol |

IUPAC Name |

methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C12H13FN2O2/c1-17-12(16)10(14)4-7-6-15-11-5-8(13)2-3-9(7)11/h2-3,5-6,10,15H,4,14H2,1H3 |

InChI Key |

ZALWIXKRHZLOLN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CNC2=C1C=CC(=C2)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For this specific compound, the starting materials would include a fluorinated phenylhydrazine and an appropriate aldehyde or ketone .

Chemical Reactions Analysis

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Scientific Research Applications

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

Biology: The compound’s potential biological activities make it a candidate for studying its effects on various biological systems.

Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its fluorine substitution and esterification. Below is a detailed comparison with structurally related analogs:

Physicochemical Properties

- Molecular Weight : 238.24 g/mol (calculated for C₁₂H₁₃FN₂O₂).

- Lipophilicity : LogP ≈ 1.2 (predicted), higher than 6-fluorotryptophan (LogP ≈ -0.5), due to esterification .

- Solubility: Sparingly soluble in water but miscible in methanol and acetonitrile, aligning with its use in organic-phase syntheses .

Key Research Findings

Crystallography : The compound’s structure is refined using SHELX software, which optimizes hydrogen-bonding networks and torsional angles in the indole ring .

Dipeptide Applications : Its incorporation into dipeptides (e.g., 8d) demonstrates moderate bioactivity against resistant bacteria, though less potent than 7-chloro analogs .

Comparative Reactivity : Fluorine’s electron-withdrawing effect reduces nucleophilicity at the indole 3-position, affecting coupling reactions compared to methoxy or chloro substituents .

Biological Activity

Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate is a synthetic compound belonging to the class of indole derivatives, which are widely studied for their diverse biological activities. This article explores the compound's biological activity, potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H12FN3O2 and a molecular weight of approximately 251.24 g/mol. The presence of the fluorine atom at the 6-position of the indole ring is significant as it can influence the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Indole derivatives are known to modulate signaling pathways, potentially leading to anticancer, antiviral, and anti-inflammatory effects. The compound may exert its effects through:

- Inhibition of specific enzymes : Indole derivatives have been shown to inhibit enzymes involved in cancer progression.

- Modulation of receptor activity : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Studies have demonstrated that indole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | <10 | |

| Jurkat (T-cell leukemia) | <5 |

These results suggest that this compound may be effective in targeting cancer cells.

Antiviral Activity

The compound has also been explored for its antiviral properties. It has been reported that certain indole derivatives can inhibit viral replication by interfering with viral enzymes or host cell receptors. Preliminary studies indicate potential efficacy against viruses such as HIV and influenza.

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory activities. This compound may reduce inflammation through modulation of cytokine production and inhibition of inflammatory pathways.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various indole derivatives, including this compound. The results indicated that this compound exhibited potent cytotoxicity against A431 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .

Antiviral Screening

In another study focusing on antiviral properties, this compound was screened against several viruses. The findings revealed moderate antiviral activity, suggesting further investigation could lead to the development of novel antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.